molecular formula C32H41N3O9S3 B2509404 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) CAS No. 1185063-46-0

1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

Cat. No. B2509404
CAS RN: 1185063-46-0
M. Wt: 707.87
InChI Key: KWPLTHBDKWRXAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the fusion of substituted pyranose rings with seven-membered rings such as 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and pyridyldiazepines . Another method includes the photolysis of trifluoromethyl-substituted azido- or tetrazolo-pyridines in the presence of alcohols or amines to obtain stable 1H-1,3-diazepines . Additionally, a novel strategy for synthesizing pyrrolo[3,4-d][1,2]diazepines involves the stepwise addition of a tosylmethylisocyanide dianion to 1,2-diazepines . These methods suggest that the synthesis of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) could potentially involve similar strategies, such as the use of a pyridine derivative and subsequent cyclization with a diazepane precursor.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) is often complex and requires careful analysis. The related compounds discussed in the papers include tricyclic scaffolds and diazepine rings , , . The molecular structure of these compounds can be characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis, as well as X-ray crystallography . These techniques would likely be applicable in analyzing the molecular structure of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) as well.

Chemical Reactions Analysis

The papers describe various chemical reactions involving heterocyclic compounds. For instance, 3-Diazopyrazolo[3,4-b]pyridine can undergo transformations to form hydrazones, triazenes, diazosulfides, and tetrazenes, which can further react to produce a variety of heterocyclic systems . These reactions demonstrate the reactivity of diazepine derivatives and suggest that 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) may also participate in similar chemical reactions, potentially leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The papers do not directly discuss the properties of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate), but they do provide information on related compounds. For example, the solid-state structure and spectroscopic properties of a molecular salt derived from a pyridine and benzimidazole derivative were characterized using experimental and theoretical methods . These findings can be extrapolated to predict that the physical and chemical properties of 1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate) would also be amenable to analysis using similar techniques, providing insights into its reactivity, stability, and potential applications in drug discovery.

Scientific Research Applications

Heterocyclic Chemistry and Biological Efficacy

The chemical is closely related to the family of heterocyclic compounds, which are of great importance in the development of new medications. Research in the field of heterocyclic chemistry aims to discover new medicines to treat diseases currently lacking effective treatments, such as certain types of cancer. The investigation into heterocyclic compounds, including diazepine derivatives, reveals their significant potential in creating antibacterial compounds, especially considering the rise of multi-resistant pathogens. This highlights the critical role of heterocyclic chemistry in synthesizing new compounds with high biological efficacy (Támas Földesi, Balázs Volk, M. Milen, 2018).

Synthetic Applications and Stability

Arenediazonium sulfonates, including compounds related to the one , serve as key intermediates in organic synthesis. They have been used extensively for synthesizing aromatic azides, halides, triazenes, azo dyes, stilbenes, biaryls, and more. Their structural similarity to classical diazonium salts, such as chlorides and sulfates, combined with their enhanced explosion safety and stability in individual form, makes them invaluable in the synthesis process. These compounds' solubility characteristics in both water and polar organic solvents further underscore their utility and the impact of the acid anion on their stability and reactivity (A. Kassanova, M.T. Yestayeva, M. O. Turtubayeva, 2022).

Biological Activities of 1,4-Diazepine Derivatives

1,4-Diazepines, a category closely related to the compound of interest, are known for their broad spectrum of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The significant medicinal importance of 1,4-diazepines has spurred active research into their synthesis, reactions, and biological evaluation, highlighting their potential utility in pharmaceutical applications (M. Rashid, A. Ashraf, Sahibzada Shakir Rehman, S. Shahid, A. Mahmood, M. Faruq, 2019).

properties

IUPAC Name

4-methylbenzenesulfonic acid;1-(pyridin-3-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3C7H8O3S/c1-3-11(9-13-4-1)10-14-7-2-5-12-6-8-14;3*1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,9,12H,2,5-8,10H2;3*2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPLTHBDKWRXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCCN(C1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyridinylmethyl)-1,4-diazepane tris(4-methylbenzenesulfonate)

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